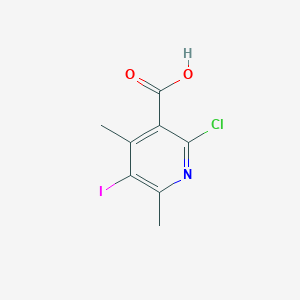

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO2/c1-3-5(8(12)13)7(9)11-4(2)6(3)10/h1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGIRVRPEBBDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1I)C)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing pyridine rings exhibit significant antimicrobial properties. The introduction of halogen substituents, such as chlorine and iodine, can enhance these effects. Studies have shown that 2-chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid demonstrates activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

Another area of interest is the potential anti-inflammatory effects of this compound. Pyridine derivatives have been investigated for their ability to inhibit inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases. Preliminary studies suggest that this compound may modulate inflammatory responses, although further research is needed to elucidate its mechanisms of action .

Drug Development

The structural features of this compound make it a valuable scaffold for drug design. Researchers are exploring its utility in synthesizing novel pharmaceuticals targeting various biological pathways. The compound's ability to interact with specific enzymes or receptors can be harnessed in developing targeted therapies .

Agricultural Applications

Pesticide Development

The compound's unique structure has implications in agricultural chemistry, particularly in the development of new pesticides. Research has shown that pyridine derivatives can act as effective fungicides and herbicides. The presence of halogen atoms may enhance the compound's bioactivity and selectivity against pests while minimizing environmental impact .

Plant Growth Regulators

Additionally, studies suggest that certain pyridine derivatives can function as plant growth regulators. This application could improve crop yields and resistance to environmental stressors, offering a sustainable approach to agriculture .

Materials Science

Synthesis of Functional Materials

In materials science, this compound is being investigated for its potential in synthesizing functional materials such as polymers and nanomaterials. Its ability to form coordination complexes with metals can lead to the development of novel catalysts and sensors .

Nanotechnology Applications

The compound's properties may also be exploited in nanotechnology, particularly in creating nanoscale devices or materials with specific electronic or optical properties. Ongoing research is focused on understanding how modifications to the pyridine structure can influence the behavior of materials at the nanoscale .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(a) 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic Acid (CAS 1781220-56-1)

- Structural Differences : Bromine replaces iodine at position 3.

- Impact : Bromine’s lower atomic weight (79.9 vs. 126.9 for iodine) reduces molecular weight (~312.6 g/mol vs. ~311.5 g/mol for the target compound). Bromine’s moderate electronegativity may alter reactivity in cross-coupling reactions compared to iodine’s superior leaving-group ability .

- Applications : Both compounds are used in medicinal chemistry, but iodine’s presence in the target compound may favor applications in radiopharmaceuticals or crystallography (due to heavy-atom effects) .

(b) 5-Bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic Acid (CAS 2244721-35-3)

- Structural Differences : Bromine at position 5 and iodine at position 2 (vs. chloro at 2 and iodo at 5 in the target).

- Impact: The swapped halogen positions significantly affect electronic distribution. Molecular weight is higher (355.95 g/mol) due to bromine and iodine .

- Status : Discontinued, limiting accessibility compared to the target compound .

Multi-Halogenated Pyridines

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic Acid (CAS 132195-42-7)

- Structural Differences : Dichloro (positions 2 and 6), fluoro (position 5), and methyl (position 4).

- Impact : Fluorine’s high electronegativity increases the carboxylic acid’s acidity (pKa reduction). The absence of iodine simplifies synthesis but reduces utility in heavy-atom crystallography. Molecular weight is lower (240.03 g/mol) .

Less-Substituted Derivatives

(a) 5-Chloro-3-pyridinecarboxylic Acid (CAS 22620-27-5)

- Impact : Reduced steric hindrance improves solubility in polar solvents. Lower molecular weight (157.55 g/mol) and simpler structure make it cheaper to produce but less versatile in complex syntheses .

(b) 5-Chloro-3-methylpyridine-2-carboxylic Acid (CAS 1159815-12-9)

Data Table: Key Properties and Comparisons

Research Findings and Trends

- Reactivity : Iodine’s superior leaving-group ability makes the target compound more reactive in nucleophilic aromatic substitution compared to bromo or chloro analogs .

- Acidity : The carboxylic acid’s acidity is influenced by adjacent electron-withdrawing groups. For example, 2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid exhibits higher acidity due to fluorine’s electronegativity .

- Crystallography : The iodine atom in the target compound enhances X-ray diffraction contrast, aiding crystal structure determination via programs like SHELXL .

Biological Activity

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid is a pyridine derivative with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound has garnered interest for its potential applications in anticancer and antimicrobial therapies, as well as its role as a biochemical probe.

- Molecular Formula : C8H7ClINO2

- Molecular Weight : 312.5 g/mol

- IUPAC Name : this compound

- CAS Number : 2197057-50-2

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with various enzymes and proteins, influencing biochemical pathways crucial for cellular functions. Its interactions with nicotinamide adenine dinucleotide (NAD+)-dependent deacetylases suggest a role in gene expression regulation and metabolic processes.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit varying degrees of anticancer activity. While specific data on this compound is limited, related compounds have shown promise against cancer cell lines such as A549 (human lung adenocarcinoma) and others.

| Compound | Cell Line | Viability Post-Treatment (%) | Notable Effects |

|---|---|---|---|

| Compound A | A549 | 78% | Weak activity |

| Compound B | A549 | 64% | Enhanced activity |

| Compound C | A549 | 61% | Significant cytotoxicity |

In a comparative study, the conversion of related compounds into more complex structures led to enhanced anticancer properties. For instance, modifications that included phenyl substitutions significantly improved cytotoxicity towards cancer cells while maintaining lower toxicity to non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of pyridine derivatives has also been investigated. Compounds similar to 2-chloro-5-iodo-4,6-dimethylpyridine have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens.

| Pathogen | Compound Tested | Inhibition Zone (mm) |

|---|---|---|

| S. aureus | Compound D | 15 |

| E. coli | Compound E | 12 |

| K. pneumoniae | Compound F | 10 |

These findings indicate that structural modifications can lead to significant improvements in antimicrobial efficacy .

Case Studies

- Study on Anticancer Activity : A series of experiments evaluated the structure-dependent anticancer effects of various pyridine derivatives. The study noted that specific substitutions on the pyridine ring could drastically alter the viability of cancer cells post-treatment, indicating a potential pathway for drug development targeting lung cancer .

- Antimicrobial Screening : Another research effort screened several pyridine derivatives against clinically significant pathogens. The results highlighted the effectiveness of certain compounds in inhibiting growth in multidrug-resistant bacteria, suggesting a pathway for developing new antibiotics .

Preparation Methods

Direct Halogenation and Functionalization Approach

Overview:

This method involves the initial synthesis of a pyridine core, followed by selective halogenation at specific positions, and subsequent oxidation or carboxylation to introduce the carboxylic acid group.

Preparation of the Pyridine Core:

The pyridine ring is synthesized via classical methods such as the Chichibabin or Krohnke synthesis, which involve cyclization of suitable precursors like β-ketoesters, aldehydes, or nitriles.Selective Halogenation:

The pyridine core undergoes halogenation using halogenating agents such as iodine and chlorine sources under controlled conditions to selectively introduce iodine at the 5-position and chlorine at the 2-position.

For example, iodine can be introduced via electrophilic iodination using iodine monochloride or iodine with oxidizing agents, while chlorine can be introduced via chlorination with reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled temperature conditions.Methyl Group Introduction:

The methyl groups at the 4- and 6-positions are introduced via Friedel-Crafts alkylation or methylation using methyl iodide or methylating agents, often under Lewis acid catalysis.Carboxylation at the 3-Position:

The carboxylic acid group is introduced via directed ortho-lithiation or carboxylation of the pyridine ring using carbon dioxide (CO₂) under pressure, followed by acid work-up.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Pyridine synthesis | Cyclization of appropriate nitriles or aldehydes | Heat, reflux | Classical methods (e.g., Krohnke) |

| Halogenation | Iodine, chlorine sources | Controlled temperature (0–25°C) | Selectivity critical |

| Methylation | Methyl iodide, Lewis acids | Reflux | Positions 4 and 6 targeted |

| Carboxylation | CO₂ under pressure | 25–50°C | Directed ortho-lithiation enhances selectivity |

Note: Precise reaction conditions vary depending on the starting materials and desired substitution pattern.

Patented Multi-Component Synthetic Route

A notable patent (CN104086361A) describes a multi-step process involving:

- Preparation of 2-amino-5-iodo ethyl benzoate via iodination of benzoic acid derivatives.

- Conversion to ethyl benzoate derivatives through esterification.

- Chlorination and iodination steps to introduce chlorine and iodine at specific positions on the pyridine ring.

- Carboxylation via oxidation or hydrolysis to obtain the final carboxylic acid.

- Use of methylene dichloride as a solvent.

- Controlled temperature to prevent over-halogenation.

- Sequential halogenation to ensure regioselectivity.

Green and Microwave-Assisted Synthesis

Recent advances include environmentally friendly and rapid synthesis methods:

- Ultrasound-assisted synthesis of pyridine derivatives, which can be adapted for halogenated pyridines.

- Microwave irradiation accelerates halogenation and carboxylation steps, reducing reaction times from hours to minutes.

Example:

Biswas et al. demonstrated microwave-assisted synthesis of benzoyl-diphenylpyridines, which can be adapted to incorporate halogen substituents at specific positions.

Research Findings and Data Summary

| Method | Advantages | Disadvantages | Typical Yield | Remarks |

|---|---|---|---|---|

| Classical halogenation + carboxylation | Well-established, high regioselectivity | Longer reaction times, harsher conditions | 60–85% | Suitable for large-scale synthesis |

| Multi-component/Patented routes | Efficient, fewer steps, high selectivity | Complex setup, reagent costs | 70–92% | Suitable for targeted synthesis |

| Green/microwave-assisted | Environmentally friendly, rapid | Equipment-dependent, scale-up challenges | 80–95% | Emerging approach |

Summary of Key Reaction Conditions

| Step | Reagents | Temperature | Time | Notes |

|---|---|---|---|---|

| Pyridine core synthesis | Nitriles, aldehydes | Reflux | Several hours | Classical cyclization |

| Halogenation (iodine/chlorine) | I₂, Cl₂, NCS | 0–25°C | 1–4 hours | Regioselective, controlled addition |

| Methylation | Methyl iodide | Reflux | 2–6 hours | Position-specific methylation |

| Carboxylation | CO₂ | 25–50°C | 4–12 hours | Directed ortho-lithiation enhances selectivity |

Q & A

Q. What are the recommended synthetic routes for preparing halogenated pyridinecarboxylic acid derivatives, and how might they apply to 2-chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid?

- Methodology : While direct synthesis data for the target compound is limited, analogous halogenated pyridines (e.g., 6-(4-chlorophenyl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) suggest a multi-step approach involving:

Condensation : Reacting substituted pyridine precursors (e.g., iodopyridines) with aldehydes or amines under palladium or copper catalysis .

Cyclization : Using solvents like DMF or toluene at elevated temperatures to form the heterocyclic core .

Functionalization : Introducing methyl groups via alkylation and optimizing halogen placement using directed ortho-metalation .

- Key Considerations :

- Monitor steric effects from the 4,6-dimethyl groups during iodination.

- Use TLC or HPLC to track reaction progress and isolate intermediates .

Q. How should researchers characterize the purity and structural integrity of halogenated pyridinecarboxylic acids?

- Analytical Workflow :

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methyl groups, ¹³C NMR for carboxylic acid resonance) .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., chlorine/iodine signatures) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

- Data Interpretation :

- Compare retention times and spectral data to structurally related compounds (e.g., 5-chloro-3-pyridinecarboxylic acid) .

Q. What safety protocols are critical for handling halogenated pyridine derivatives?

- Preventative Measures :

- Avoid ignition sources (P210) and use fume hoods for reactions involving volatile solvents .

- Wear nitrile gloves and goggles to prevent skin/eye contact (Skin Irrit. 2) .

- Storage :

- Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound for targeted biological activity?

- Approach :

Docking Studies : Use the InChI key (if available) to model interactions with enzymes (e.g., kinases) or receptors .

DFT Calculations : Predict reactivity at the iodine site for further functionalization .

- Validation :

- Compare predicted LogP and solubility with experimental data from analogs (e.g., 5-(4-fluorophenyl)pyridine-3-carboxylic acid) .

Q. What strategies resolve contradictions in spectroscopic data for halogenated pyridines?

- Case Study :

- If NMR signals for methyl groups overlap, use DEPT-135 or 2D-COSY to differentiate between 4- and 6-methyl substituents .

- For ambiguous iodine placement, employ X-ray crystallography or NOE experiments .

- Troubleshooting :

- Cross-validate with mass fragmentation patterns to confirm halogen positions .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The electron-withdrawing carboxylic acid group activates the pyridine ring for Suzuki-Miyaura coupling at the iodine site .

- Steric hindrance from dimethyl groups may necessitate bulky ligands (e.g., XPhos) for efficient catalysis .

- Experimental Design :

- Screen palladium/copper catalysts in polar aprotic solvents (e.g., DMSO) and monitor via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.